![molecular formula C9H14ClN3O B11761820 (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11761820.png)
(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is a synthetic organic compound characterized by the presence of a pyridine ring, an amino group, and a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride typically involves the following steps:
Formation of the Aldehyde Intermediate: The starting material, 4-aminobutanal, is synthesized through the reduction of 4-aminobutyronitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Condensation Reaction: The aldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.
Cyclization and Purification: The oxime undergoes cyclization to form the desired product, which is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to convert the oxime group back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N-bromosuccinimide (NBS), halogenated solvents
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Corresponding amine
Substitution: Halogenated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of biochemical probes due to its ability to interact with biological macromolecules. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for the development of metal-based drugs.
Industry
In the materials science industry, this compound is explored for its use in the synthesis of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism by which (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-aminobutyl)hydroxylamine
- N-(pyridin-3-yl)hydroxylamine
- 4-aminopyridine
Uniqueness
(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is unique due to the presence of both a pyridine ring and a hydroxylamine moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with tailored properties.
Eigenschaften
Molekularformel |
C9H14ClN3O |
|---|---|
Molekulargewicht |
215.68 g/mol |
IUPAC-Name |
(NZ)-N-(4-amino-1-pyridin-3-ylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c10-5-1-4-9(12-13)8-3-2-6-11-7-8;/h2-3,6-7,13H,1,4-5,10H2;1H/b12-9-; |
InChI-Schlüssel |
NGQBRIXEPATEQZ-MWMYENNMSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C(=N\O)/CCCN.Cl |
Kanonische SMILES |
C1=CC(=CN=C1)C(=NO)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)

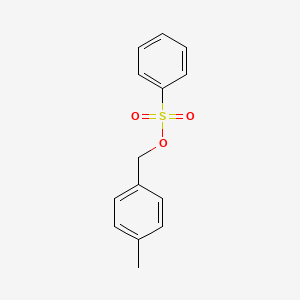
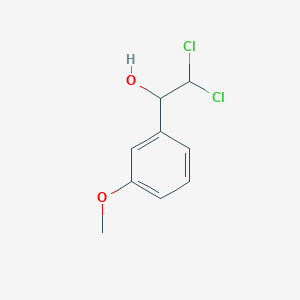
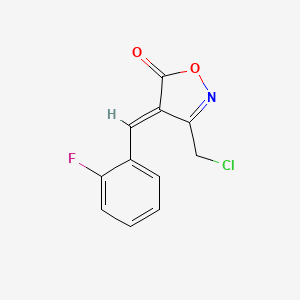
![(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)


![tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B11761813.png)
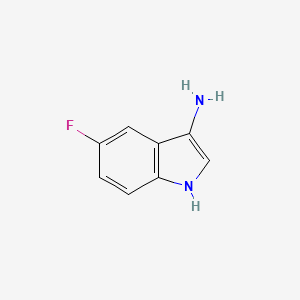
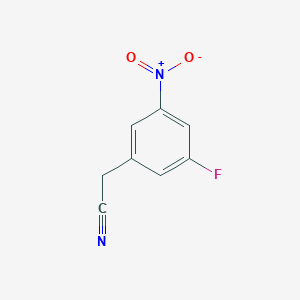

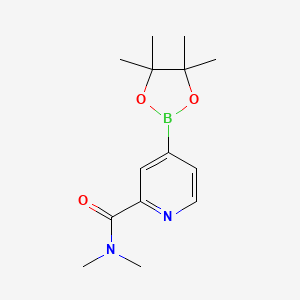
![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)
